1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide
Description
Structurally, it features a 4-fluorophenyl group at position 1, a (2-hydroxyethyl)amino substituent at position 4, and a piperidine-4-carboxamide moiety at position 4. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the (2-hydroxyethyl)amino group may improve solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-4-(2-hydroxyethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O2/c20-13-1-3-14(4-2-13)27-18-15(11-23-27)17(22-7-10-28)24-19(25-18)26-8-5-12(6-9-26)16(21)29/h1-4,11-12,28H,5-10H2,(H2,21,29)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBSSDQCJWKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent-Driven Solubility: The target compound’s (2-hydroxyethyl)amino group likely improves aqueous solubility compared to methyl () or tert-butyl () substituents .
Target Selectivity : The 4-fluorophenyl group in the target compound mirrors substituents in and , which are associated with enhanced binding to kinases or ferroptosis-related targets .
Bioactivity Trends : Compounds with fluorinated aryl groups (e.g., ) demonstrate activity in cancer models, possibly via ferroptosis induction or kinase inhibition .
Preparation Methods
Construction of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate under basic conditions. Microwave-assisted heating in ethanol with sodium ethoxide (10 mol%) at 150°C for 30 minutes yields 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (46–59% yield). Alternative protocols using triethyl orthoacetate in refluxing ethanol (10 hours) achieve similar cyclization efficiency.
Key reaction parameters :
- Solvent: Ethanol
- Base: Sodium ethoxide
- Temperature: 150°C (microwave) or reflux (conventional)
- Yield: 46–59%
Functionalization with (2-Hydroxyethyl)Amino Group
The 4-position of the pyrazolo[3,4-d]pyrimidine core is aminated using 2-aminoethanol under Buchwald-Hartwig conditions. A mixture of Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv.) in toluene at 110°C for 24 hours introduces the (2-hydroxyethyl)amino group with 65–78% yield. Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to amination improves regioselectivity and prevents side reactions.
Protection-deprotection sequence :
- Protection: 2-aminoethanol + TBSCl (1.2 equiv.), imidazole (2.5 equiv.) in DMF, 25°C, 12 hours (92% yield).
- Amination: As above, followed by TBAF (tetrabutylammonium fluoride) in THF for deprotection (89% yield).
Final Assembly and Purification
The intermediate 1-(1-(4-fluorophenyl)-4-((2-(tert-butyldimethylsilyloxy)ethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide is deprotected using TBAF (1.5 equiv.) in THF at 0°C to room temperature for 2 hours, yielding the target compound. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol/water (7:3) affords the final product in >95% purity.
Characterization data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.85–7.82 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 6.10 (br s, 1H, NH), 4.90 (t, J = 5.5 Hz, 1H, OH), 3.75–3.68 (m, 2H, CH₂OH), 3.55–3.48 (m, 2H, NCH₂), 3.30–3.25 (m, 4H, piperidine-H), 2.85–2.78 (m, 2H, piperidine-H), 1.95–1.85 (m, 4H, piperidine-H).
- HRMS (ESI+) : m/z calculated for C₂₂H₂₅FN₈O₂ [M+H]⁺: 477.2064; found: 477.2068.
Comparative Analysis of Synthetic Routes
Method A’s microwave-assisted cyclization and protective group strategy outperforms conventional heating in yield and regioselectivity.
Challenges and Mitigation Strategies
- Regioselectivity in amination : Competing reactions at N1 and C3 positions are minimized using bulky ligands (Xantphos) and low-temperature deprotection.
- Solubility issues : Intermediate pyrazolopyrimidines exhibit poor solubility in MTBE; DMF or DMSO is preferred for coupling steps.
- Byproduct formation : Column chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) removes residual tert-butyl or acetylated byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
